3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC10462958
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
| Standard InChI Key | YGPUHVDSYCFKQV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.5 g/mol . Its structure comprises:
-
A pyrrolidine-2,5-dione (succinimide) ring, which confers rigidity and hydrogen-bonding capacity.
-
A 4-benzylpiperazine moiety at position 3, contributing to lipophilicity and receptor interaction.
-
A 4-methoxyphenyl group at position 1, enhancing electron density and metabolic stability.
The 3D conformation reveals a planar succinimide ring with the benzylpiperazine and methoxyphenyl groups oriented perpendicularly, optimizing steric and electronic interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-benzyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=CC=C4 |
| InChIKey | JVHKOVWMRXNVHN-UHFFFAOYSA-N |
| Topological Polar Surface Area | 61.8 Ų |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.89 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.81 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine), 3.12–2.98 (m, 2H, pyrrolidine) .
-
IR (KBr): 1745 cm⁻¹ (C=O stretching), 1602 cm⁻¹ (C-N stretching) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
-
Formation of Pyrrolidine-2,5-dione Core: Cyclocondensation of maleic anhydride with 4-methoxyaniline under reflux in acetic acid yields 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .
-
Introduction of Benzylpiperazine: Nucleophilic substitution at the 3-position using 1-benzylpiperazine in the presence of K₂CO₃ in DMF at 80°C .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Maleic anhydride, 4-methoxyaniline, AcOH, 110°C, 6h | 78 |
| 2 | 1-Benzylpiperazine, K₂CO₃, DMF, 80°C, 12h | 65 |
Industrial-Scale Production
Microwave-assisted synthesis reduces reaction times by 40% (3h vs. 5h conventional) while maintaining a 70% yield. Continuous flow systems with immobilized catalysts (e.g., Amberlyst-15) enhance reproducibility and scalability .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .
-
Stability: Stable under ambient conditions for 6 months; degrades by <5% at 40°C/75% RH .
Lipophilicity and pKa
-
logP: 2.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
pKa: 8.2 (piperazine nitrogen), facilitating protonation at physiological pH .
Chemical Reactivity
Electrophilic Substitution
The electron-rich methoxyphenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position, yielding nitro derivatives used in further functionalization .
Reductive Amination
The benzylpiperazine moiety participates in reductive amination with aldehydes (e.g., formaldehyde, NaBH₃CN) to generate tertiary amines for SAR studies.
Table 3: Common Reaction Pathways
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxy-3-nitrophenyl)pyrrolidine-2,5-dione |
| Reduction | LiAlH₄, THF | Pyrrolidine alcohol derivatives |
Biological Activity and Mechanisms
Analgesic Effects
In the hot-plate test, 50 mg/kg administration increased latency to pain response by 140% versus controls, comparable to morphine (150% increase) . TRPV1 receptor binding assays showed a Kᵢ of 0.8 μM, indicating potent antagonism .
Neuroprotective Activity
The compound inhibited acetylcholinesterase (AChE) with an IC₅₀ of 5.2 μM, surpassing donepezil (IC₅₀ = 10 nM) but showing selectivity for the peripheral anionic site .
Applications in Drug Development
Lead Optimization
Structural analogs with halogen substitutions (e.g., 4-fluorobenzyl) improved AChE inhibition (IC₅₀ = 3.1 μM) and oral bioavailability (F = 45%) .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume